molecular formula C16H23FN2O2 B4535795 2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide

2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide

Cat. No. B4535795
M. Wt: 294.36 g/mol
InChI Key: AENLDTTWELUOBO-UHFFFAOYSA-N
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Description

The synthesis and characterization of compounds similar to "2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide" have been a subject of research due to their potential applications in drug discovery and material science. Such compounds often exhibit interesting chemical and physical properties due to their unique molecular structures.

Synthesis Analysis

The synthesis of related compounds involves complex reactions, such as the reaction between amphetamine and flurbiprofen to create hybrid molecules. These processes are characterized by high yields and are followed by detailed analytical characterization using techniques like 1H, 13C NMR, UV, IR, HPLC, and mass spectral data (Manolov, Ivanov, & Bojilov, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is thoroughly analyzed using various spectroscopic methods. The crystal structure, when available, provides insights into the arrangement of molecules and the intermolecular forces at play. For example, the crystal structure of related compounds reveals supramolecular helical chains formed through hydrogen bonding (Wang & He, 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include multicomponent reactions leading to the synthesis of bio-functional hybrid compounds with specific conformational structures. These reactions often emphasize the molecule's ability to participate in further chemical transformations and its potential as a functional material or medicinal agent (Sharma et al., 2013).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(3-pyrrolidin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-13(21-15-7-5-14(17)6-8-15)16(20)18-9-4-12-19-10-2-3-11-19/h5-8,13H,2-4,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENLDTTWELUOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1CCCC1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[3-(pyrrolidin-1-yl)propyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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